

The Unfolding Story of 6-Hydroxynicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Hydroxynicotinamide**

Cat. No.: **B1222860**

[Get Quote](#)

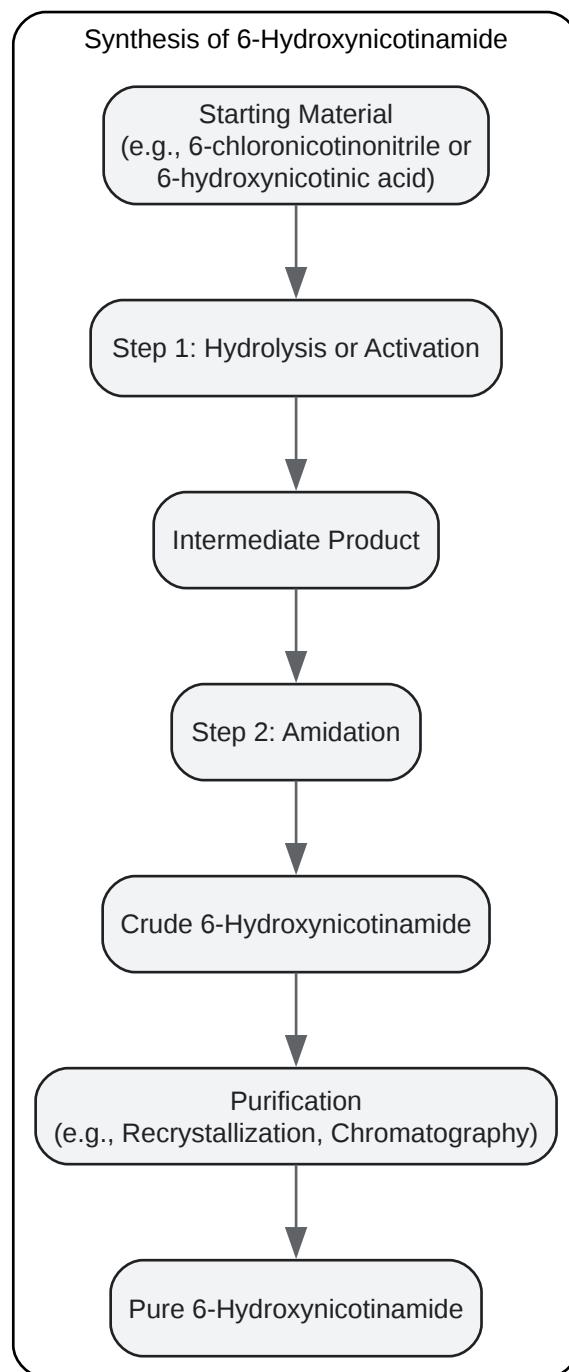
For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxynicotinamide, a metabolite of nicotinamide (a form of vitamin B3), is a molecule of growing interest within the scientific community. While its presence in biological systems has been acknowledged, a comprehensive understanding of its synthesis, biological functions, and potential therapeutic applications remains an evolving field of study. This technical guide provides a consolidated overview of the current knowledge surrounding **6-Hydroxynicotinamide**, with a focus on its chemical properties, synthesis, and its role within the broader context of NAD⁺ metabolism.

Chemical and Physical Properties

6-Hydroxynicotinamide, systematically named 6-oxo-1,6-dihydropyridine-3-carboxamide, is a pyridinone derivative. Its fundamental properties are summarized in the table below for easy reference.


Property	Value	Source
CAS Number	3670-59-5	N/A
Molecular Formula	C ₆ H ₆ N ₂ O ₂	N/A
Molecular Weight	138.12 g/mol	N/A
Appearance	White to off-white solid	N/A
Synonyms	6-Oxo-1,6-dihydronicotinamide, 6-Hydroxy-3-pyridinecarboxamide	N/A

Synthesis of 6-Hydroxynicotinamide

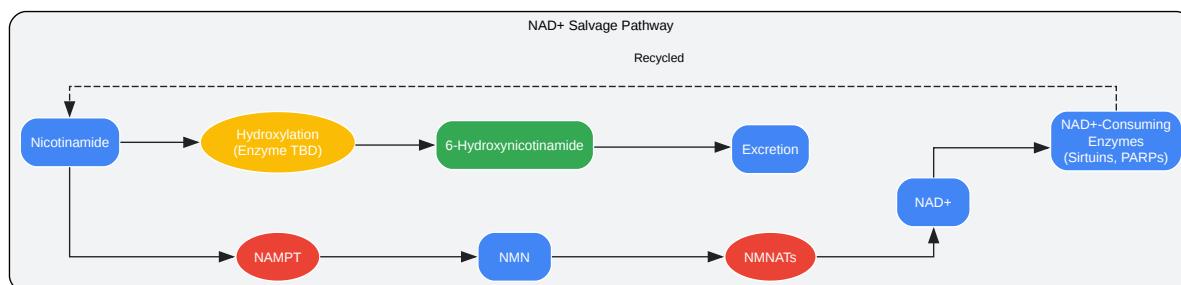
While detailed, step-by-step experimental protocols for the direct synthesis of **6-Hydroxynicotinamide** are not extensively documented in publicly available literature, related synthesis strategies for similar compounds offer valuable insights. The synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, for instance, involves a multi-step process that could potentially be adapted.^{[1][2][3]} A patented method for the preparation of the related compound, 6-oxo-1,6-dihydropyridine-3-carboxylic acid, utilizes a hydrothermal reaction of 2-chloro-5-trifluoromethylpyridine in water.^[4]

Conceptual Experimental Workflow for Synthesis:

A potential synthetic route could involve the hydrolysis of a nitrile precursor or the amidation of a carboxylic acid derivative. The following diagram illustrates a generalized workflow for such a synthesis.

[Click to download full resolution via product page](#)

A conceptual workflow for the synthesis of **6-Hydroxynicotinamide**.


Biological Significance and Metabolic Context

6-Hydroxynicotinamide is recognized as a urinary metabolite of nicotinamide and niacin, indicating its formation within biological systems.^[5] Its primary significance lies within the intricate network of NAD⁺ metabolism. Nicotinamide is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD⁺), a vital coenzyme in numerous redox reactions and a substrate for key signaling enzymes.

The conversion of nicotinamide to **6-hydroxynicotinamide** is an enzymatic process, although the specific enzymes responsible for this hydroxylation in mammals are not yet fully characterized. This metabolic step is part of the broader detoxification and elimination pathway for excess nicotinamide.

The NAD⁺ Salvage Pathway and the Position of **6-Hydroxynicotinamide**:

The NAD⁺ salvage pathway is a critical metabolic route that recycles nicotinamide back into NAD⁺. This pathway is essential for maintaining cellular NAD⁺ levels, which are consumed by enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). The formation of **6-Hydroxynicotinamide** represents a branch from this central pathway, diverting nicotinamide towards excretion.

[Click to download full resolution via product page](#)

The role of **6-Hydroxynicotinamide** in the context of the NAD⁺ salvage pathway.

Potential Biological Activities and Future Research Directions

The biological activity of **6-Hydroxynicotinamide** itself is an area that warrants further investigation. Given its structural similarity to nicotinamide, it is plausible that it may interact with enzymes that utilize nicotinamide as a substrate or regulator.

Potential areas of future research include:

- Enzyme Interactions: Investigating whether **6-Hydroxynicotinamide** can inhibit or modulate the activity of NAD⁺-consuming enzymes like sirtuins and PARPs. Nicotinamide itself is a known inhibitor of these enzymes.[6][7]
- Signaling Pathways: Exploring if **6-Hydroxynicotinamide** can influence cellular signaling pathways. For instance, the SIRT6 sirtuin is known to affect various pathways involved in aging, DNA repair, and metabolism.[8][9]
- Pharmacokinetics and Drug Development: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of **6-Hydroxynicotinamide** could inform its potential as a therapeutic agent or a lead compound for drug development.

Conclusion

6-Hydroxynicotinamide stands at the intersection of vitamin metabolism and cellular signaling. While its role as a metabolite of nicotinamide is established, its own biological functions are largely uncharted territory. A deeper understanding of its synthesis, enzymatic interactions, and potential effects on cellular pathways will be crucial in unlocking its full scientific and therapeutic potential. This technical guide serves as a foundation for researchers and drug development professionals to build upon as the story of this intriguing molecule continues to unfold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress and inflammation regulation of sirtuins: New insights into common oral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms Likely Relevant to Sirtuin 6 Effects on Longevity – Fight Aging! [fightaging.org]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Unfolding Story of 6-Hydroxynicotinamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222860#6-hydroxynicotinamide-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com